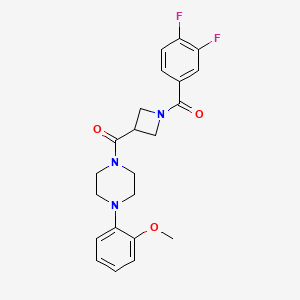

(1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(3,4-difluorobenzoyl)azetidin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O3/c1-30-20-5-3-2-4-19(20)25-8-10-26(11-9-25)22(29)16-13-27(14-16)21(28)15-6-7-17(23)18(24)12-15/h2-7,12,16H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZJAFPXPPFJFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CN(C3)C(=O)C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(3,4-Difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone represents a novel class of azetidine derivatives that have garnered attention for their potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of approximately 349.36 g/mol. The synthesis typically involves multiple steps, including the formation of the azetidine ring and the introduction of functional groups such as the difluorobenzoyl moiety.

Synthetic Route Overview:

- Formation of Azetidine Ring: Utilizes a cycloaddition reaction.

- Acylation: Introduction of the 3,4-difluorobenzoyl group via acylation.

- Coupling Reaction: Final coupling with a piperazine derivative.

Antimicrobial Properties

Research has indicated that azetidine derivatives exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . The structure-activity relationship (SAR) suggests that modifications in the azetidine ring can enhance antimicrobial potency.

Table 1: Antimicrobial Activity of Related Azetidine Derivatives

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Candida albicans | 16 µg/mL |

| Compound C | Bacillus anthracis | 8 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. It is hypothesized to inhibit pathways involved in tumor growth and metastasis. For instance, its mechanism may involve modulation of enzyme activity related to cancer cell proliferation.

Case Study:

A study on similar azetidine-based compounds demonstrated that they could inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and cell cycle arrest .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with specific receptors to influence signaling pathways.

- Gene Expression Alteration: The compound may affect the expression of genes related to cell growth and survival.

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in various therapeutic areas:

- Infectious Diseases: Potential use as an antimicrobial agent.

- Cancer Therapy: Investigated for its ability to target cancer cells selectively.

- Neurological Disorders: The piperazine moiety suggests potential applications in CNS-related conditions.

Preparation Methods

Cyclization to Form Azetidin-3-yl Derivatives

Azetidine rings are typically synthesized via cyclization reactions. One approach involves treating γ-chloroamines with bases to induce intramolecular nucleophilic substitution. For example:

- Reagents : 3-chloropropylamine derivatives, potassium carbonate (K₂CO₃), tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

- Solvent : Acetone or dimethylformamide (DMF).

- Conditions : Stirring at 50–55°C for 21 hours under inert atmosphere.

Post-reaction, excess starting materials (e.g., 1-bromo-3-chloropropane) are removed via hexane washes, and the product is purified using ethyl acetate extraction and sodium sulfate drying.

Acylation with 3,4-Difluorobenzoyl Chloride

The azetidine intermediate undergoes acylation to introduce the 3,4-difluorobenzoyl group:

- Reagents : 3,4-Difluorobenzoyl chloride, triethylamine (TEA) as a base.

- Solvent : Dichloromethane (DCM) at 0–5°C.

- Mechanism : Nucleophilic acyl substitution, where the azetidine’s amine attacks the electrophilic carbonyl carbon.

The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated via vacuum distillation or column chromatography.

Synthesis of 4-(2-Methoxyphenyl)piperazin-1-yl Moieties

The piperazine ring substituted with a 2-methoxyphenyl group is synthesized through aromatic nucleophilic substitution.

Coupling of Piperazine with 2-Methoxyiodobenzene

- Reagents : Piperazine, 2-methoxyiodobenzene, cesium carbonate (Cs₂CO₃), potassium iodide (KI).

- Solvent : Dimethylformamide (DMF) at 80–90°C.

- Yield : ~80% after 24 hours.

The reaction proceeds via an SNAr mechanism, facilitated by electron-donating methoxy groups activating the aryl halide.

Purification and Characterization

- Workup : Filtration to remove inorganic salts, followed by solvent evaporation.

- Crystallization : Dissolution in isopropyl alcohol (IPA) at 75–80°C, activated carbon treatment, and cooling to 15°C.

- Analytical Confirmation : NMR (¹H, ¹³C) and HPLC confirm >99% purity.

Coupling of Azetidine and Piperazine Moieties via Methanone Linkage

The final step involves conjugating the two intermediates through a ketone bridge.

Friedel-Crafts Acylation

Alternative Coupling Strategies

- Schotten-Baumann Reaction : Aqueous NaOH mediates reaction between acyl chloride and amine.

- EDCl/HOBt-Mediated Amidation : Carbodiimide coupling under anhydrous conditions.

Optimization and Challenges

Reaction Conditions

Common Impurities

- Byproducts : l-Formyl-4-(2-methoxyphenyl)piperazine (from incomplete acylation).

- Mitigation : Hexane washes (4×7.5 L) to remove excess halopropane.

Analytical and Characterization Data

Spectroscopic Confirmation

Q & A

Q. What are the recommended synthetic routes for preparing (1-(3,4-difluorobenzoyl)azetidin-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via a multi-step process involving:

- Azetidine ring formation : Cyclization of 3-azetidinone precursors using reagents like Na₂CO₃ under basic conditions (pH 9–10) to stabilize intermediates .

- Piperazine coupling : Reaction of the azetidine intermediate with 4-(2-methoxyphenyl)piperazine via nucleophilic acyl substitution. This step often requires anhydrous acetonitrile and reflux conditions (e.g., 4–5 hours) with K₂CO₃ as a base to facilitate the formation of the methanone bridge .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is typically employed to isolate the final product .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the azetidine and piperazine moieties. For example, the methoxy group (-OCH₃) in the 2-methoxyphenyl substituent appears as a singlet at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) and detects impurities.

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, particularly for the azetidine ring conformation .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer :

- Solvent Selection : Use dimethyl sulfoxide (DMSO) for initial stock solutions (10–20 mM) due to the compound’s hydrophobic aryl groups.

- Surfactant Additives : For aqueous assays, add 0.1% Tween-80 or polyethylene glycol (PEG-400) to improve dispersion .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK-293 for receptor-binding studies) and control for batch-to-batch compound variability via HPLC purity checks (>95%) .

- Meta-Analysis : Compare structural analogs (e.g., substituting 3,4-difluorobenzoyl with 4-methylphenylsulfonyl groups) to identify substituent-specific activity trends .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., with serotonin or histamine receptors) to explain potency differences .

Q. What computational strategies predict the environmental fate of this compound in long-term ecotoxicology studies?

- Methodological Answer :

- QSPR Modeling : Use Quantitative Structure-Property Relationship (QSPR) models to estimate biodegradation half-life and bioaccumulation potential based on logP (predicted ~3.2) and topological polar surface area (~60 Ų) .

- Metabolite Identification : Employ LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the azetidine ring) in soil or aquatic microcosms .

Q. How can structural modifications optimize metabolic stability without compromising target affinity?

- Methodological Answer :

- Isosteric Replacement : Replace the 2-methoxyphenyl group with a 2-fluorophenyl moiety to reduce CYP450-mediated demethylation .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the azetidine nitrogen to enhance oral bioavailability .

Q. What experimental designs resolve crystallographic ambiguities in the azetidine-piperazine methanone core?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane (1:3) and refine data using SHELX software. Key parameters: R-factor < 0.05, resolution < 1.0 Å .

- DFT Calculations : Validate bond angles and torsional strain using B3LYP/6-31G(d) basis sets to correlate crystallographic data with theoretical models .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported receptor selectivity profiles (e.g., H1 vs. H4 histamine receptors)?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]-mepyramine for H1) to quantify Ki values under identical buffer conditions (pH 7.4, 25°C) .

- Mutagenesis Studies : Introduce point mutations (e.g., D107A in H4 receptors) to assess binding pocket interactions specific to the difluorobenzoyl group .

Safety and Handling

Q. What safety protocols are critical for handling this compound in exploratory toxicology studies?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure. The compound’s acute toxicity (LD₅₀ > 500 mg/kg in rodents) suggests moderate risk .

- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to prevent release of fluorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.